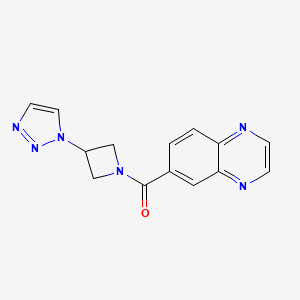

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone

Description

Properties

IUPAC Name |

quinoxalin-6-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-6-5-17-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLZIJHIYHZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring, an azetidine moiety, and a quinoxaline derivative. This structural complexity suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of This compound is CHNO. The compound features three distinct heterocyclic systems that may synergistically enhance its biological activity compared to simpler structures. The triazole and quinoxaline rings are known for their roles in various pharmacological applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For example, a study evaluated the anticancer potential of synthesized derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results showed that derivatives with modifications at specific positions exhibited IC values ranging from 1 to 7 μM, indicating significant cytotoxicity compared to doxorubicin (IC = 0.5 μM) .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC (μM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | MCF-7 |

| Compound D-1 | 5.0 | MCF-7 |

| Compound D-6 | 3.0 | MCF-7 |

| Compound D-16 | 4.5 | MCF-7 |

Antimicrobial Activity

The antimicrobial efficacy was assessed against various Gram-positive and Gram-negative bacterial strains. Compounds similar to This compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.58 to 8.74 µM against selected microbial strains .

Table 2: Antimicrobial Activity Data

| Compound | MIC (μM) | Microbial Strain |

|---|---|---|

| D-2 | 4.0 | S. aureus |

| D-4 | 6.5 | E. coli |

| D-6 | 7.0 | K. pneumoniae |

| D-19 | 5.5 | P. aeruginosa |

Antioxidant Potential

Antioxidant activity was evaluated using the DPPH assay, with results indicating that certain derivatives exhibited IC values significantly lower than ascorbic acid (IC = 111.6 µM). For instance, one derivative showed an IC of 22.3 µM .

Structure–Activity Relationship (SAR)

The biological activities of synthesized derivatives can be correlated with their structural features:

- Electron-withdrawing groups (e.g., Cl/Br) at the para position enhance antimicrobial activity.

- Electron-donating groups (e.g., -OCH, -OH) improve anticancer and antioxidant potential.

- The presence of specific substituents on the triazole or quinoxaline rings can modulate activity against different biological targets .

Case Studies

In a recent investigation into triazole-containing compounds, researchers synthesized various derivatives and assessed their biological activities through in vitro assays. The study highlighted that compounds featuring both triazole and quinoxaline rings exhibited enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Quinoxaline Motifs

A key structural analogue is (3R)-3-methylpiperidin-1-ylmethanone (MQR), which replaces the triazole-azetidine group with a methylpiperidine moiety . While both compounds share the quinoxaline core, the azetidine-triazole group in the target compound confers distinct electronic and steric properties. For example:

- Bioactivity: Triazole-containing derivatives (e.g., compound 9b from ) exhibit IC50 values as low as 2.94 µM against HepG2 cells, outperforming many non-triazole analogues .

Table 1: Structural and Bioactivity Comparison

*Pending experimental validation; predicted activity based on structural similarity to 9b and 12a.

Activity Landscape and Structural Clustering

highlights that compounds with structural similarity (>80% Tanimoto similarity) often cluster by bioactivity profiles . For instance, triazole-thiadiazole hybrids (e.g., 9b) and triazole-thiazole hybrids (e.g., 12a) exhibit overlapping cytotoxicity against HepG2 and MCF-7 cells, suggesting shared mechanisms such as kinase inhibition or DNA intercalation . In contrast, non-triazole analogues like MQR may lack these interactions due to reduced hydrogen-bonding capacity .

Activity Cliffs: Minor structural changes can drastically alter potency. For example, replacing the thiadiazole in 9b with a thiazole (as in 12a) improves HepG2 activity by ~2.5-fold, underscoring the role of heterocycle electronics in bioactivity .

Physicochemical and ADMET Properties

Mechanistic Insights from Structural Motifs

The triazole group’s ability to bind metalloenzymes (e.g., HDACs or topoisomerases) may explain the cytotoxicity of the target compound, paralleling mechanisms observed in 9b and 12a . Conversely, MQR’s methylpiperidine may favor passive membrane diffusion but lacks the triazole’s target-specific interactions .

Q & A

Basic: What are the established synthetic protocols for preparing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as triazole rings are efficiently formed using this "click chemistry" method .

- Step 2 : Functionalization of quinoxalin-6-ylmethanone through nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives are often synthesized via condensation of o-phenylenediamine with diketones .

- Step 3 : Purification via column chromatography and recrystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C for CuAAC) and stoichiometric ratios of azide to alkyne precursors .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm regioselectivity of the triazole ring and azetidine-quinoxaline connectivity. Aromatic protons in quinoxaline typically appear as doublets at δ 8.5–9.0 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] ion for CHNO: 309.1102) .

- X-ray Crystallography : SHELXL refinement (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the azetidine ring, critical for confirming stereochemistry .

Advanced: How can crystallographic data from SHELXL resolve contradictions between spectroscopic and computational structural predictions?

Discrepancies (e.g., unexpected NOE correlations in NMR vs. DFT-optimized geometries) are resolved by:

- Refinement Strategies : Using SHELXL’s restraints for flexible azetidine rings and anisotropic displacement parameters for heavy atoms (e.g., quinoxaline nitrogen) .

- Twinned Data Handling : Applying the TWIN/BASF commands in SHELX for cases where crystal twinning introduces ambiguity in unit cell parameters .

- Validation Tools : The R value (<5%) and CheckCIF reports ensure data reliability, particularly for strained heterocycles .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?

SAR studies involve:

- Substituent Variation : Modifying the triazole’s N1 position or quinoxaline’s 2/3 positions to assess impact on binding affinity. For example, electron-withdrawing groups on quinoxaline enhance interactions with hydrophobic enzyme pockets .

- In Vitro Assays : Testing inhibitory activity against targets like TGF-β kinase (IC determination via fluorescence polarization) .

- Docking Simulations : Using AutoDock Vina to model interactions with proteins (e.g., quinoxaline’s π-π stacking with tyrosine residues) .

Basic: How can solubility challenges in polar solvents be addressed during experimental design?

- Co-Solvent Systems : Use DMSO:water (1:4 v/v) for biological assays, as quinoxaline derivatives show limited aqueous solubility .

- Salt Formation : Protonation of the azetidine nitrogen with HCl improves solubility in methanol .

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility for in vivo pharmacokinetic studies .

Advanced: What computational approaches predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : SwissADME or ProTox-II models assess logP (target: <3.5), cytochrome P450 inhibition, and hepatotoxicity .

- Metabolite Identification : DFT calculations (B3LYP/6-31G*) predict oxidation sites on the triazole ring and quinoxaline’s benzenoid moiety .

Basic: What are the optimal storage conditions to ensure compound stability?

- Temperature : Store at –20°C under argon to prevent azetidine ring oxidation .

- Light Protection : Amber vials prevent quinoxaline photodegradation, which causes λ shifts in UV-Vis spectra .

Advanced: How are discrepancies in biological activity data across different assay formats reconciled?

- Assay Validation : Compare IC values from fluorescence-based vs. radiometric assays (e.g., for kinase inhibition).

- Protein Binding Corrections : Adjust for serum protein binding using equilibrium dialysis to calculate free drug concentrations .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate experiments (α = 0.05) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Esterification of the methanone carbonyl improves oral bioavailability .

- Plasma Stability Tests : Incubate with mouse plasma (37°C, 1 hr) and quantify degradation via LC-MS/MS .

Advanced: How does this compound compare to structurally related analogs in target selectivity?

- Selectivity Profiling : Screen against a kinase panel (e.g., 100 kinases) to identify off-target effects.

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) measures ΔG and ΔH for target binding vs. analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.